molecular formula C7H8N2 B106683 2-Ethenyl-6-methylpyrazine CAS No. 13925-09-2

2-Ethenyl-6-methylpyrazine

Cat. No. B106683
CAS RN: 13925-09-2
M. Wt: 120.15 g/mol
InChI Key: KZXOOWGVLDEHDT-UHFFFAOYSA-N
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Description

2-Ethenyl-6-methylpyrazine is a compound that belongs to the class of organic compounds known as pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The sensory properties of ethenylpyrazines have been studied due to their potent flavoring characteristics, often described as having intense green and herbal notes .

Synthesis Analysis

The synthesis of substituted ethenylpyrazines, including 2-ethenyl-6-methylpyrazine, involves various chemical reactions that can yield potent flavoring materials. The specific synthesis methods for these compounds are not detailed in the provided papers, but the general approach to synthesizing pyrazine derivatives often includes condensation reactions, as well as other steps such as alkylation or acylation .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial in determining their reactivity and sensory properties. For instance, the presence of substituents on the pyrazine ring can significantly influence the molecule's electronic distribution and steric effects, which in turn affect its flavor profile . The molecular and crystalline structures of related compounds, such as 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, have been characterized using techniques like single-crystal X-ray diffraction, indicating that intramolecular hydrogen bonds can stabilize the crystal structure .

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, including photodimerization, as observed in the solid-state photodimerization of 1-methyl-5,6-diphenylpyrazin-2-one . The reactivity of these compounds in the solid state is influenced by the packing of the molecules in the crystal lattice, with certain arrangements allowing for reactions such as [4 + 4] cyclodimerization . The light-sensitive modification of 1-methyl-5,6-diphenylpyrazin-2-one, for example, is packed in a parallel arrangement with short distances between the reacting centers, facilitating the photodimerization process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethenyl-6-methylpyrazine are not explicitly detailed in the provided papers. However, related studies on pyrazine derivatives have shown that these compounds can exhibit interesting spectroscopic properties, as investigated using techniques like FT-IR and FT-Raman . The vibrational spectra of these compounds can be interpreted and predicted using quantum mechanical methods, providing insights into their molecular geometry and electronic properties . Additionally, the thermal properties of pyrazine derivatives can be studied to understand their stability and reactivity under different temperature conditions .

Scientific Research Applications

Sensory Properties in Flavoring

  • 2-Ethenyl-6-methylpyrazine is a potent flavoring material. Studies show that ethenylpyrazines, including variants like 2-ethenyl-3-ethylpyrazine and 2-ethenyl-3-ethyl-5-methylpyrazine, have been evaluated for their intense green and herbal notes. These compounds are significant in the flavor industry due to their sensory properties (Lambrecht & Kaulen, 1997).

Role in Coffee Aroma

  • In the context of coffee aroma, 2-ethenyl-6-methylpyrazine has been identified as a key compound. It contributes to the earthy smell of roasted Robusta coffee, alongside other ethenylalkylpyrazines. These compounds have very low odor thresholds, making them significant in determining the aroma profile of coffee (Czerny, Wagner, & Grosch, 1996).

Synthesis Methods

  • The synthesis of related compounds like 2-methylpyrazine has been explored using catalysts and various chemical reactions. For instance, the catalytic reaction of ethylene diamine and propylene glycol has been used to synthesize 2-methylpyrazine, indicating possible pathways for synthesizing related pyrazines (Jing et al., 2008).

Animal Communication

  • Interestingly, related pyrazines like 2-ethyl-3-methylpyrazine have been identified in animal communication. For instance, it's a major component in the gland secretions of male pronghorn, Antilocapra americana, indicating its role in animal behavior and communication (Wood, 2011).

Interaction with Polyphenols

  • The interaction of pyrazines with polyphenols has been studied to understand their effect on flavor volatility. For example, gallic acid was found to significantly decrease the volatility of 2-methylpyrazine, a compound closely related to 2-ethenyl-6-methylpyrazine. These interactions are important in food and beverage industries (Aronson & Ebeler, 2004).

Future Directions

One study found that 2-Ethenyl-6-methylpyrazine was detected as a characteristic volatile in sunflower seed oil . This suggests potential future research directions in studying the impact of this compound on the flavor profiles of various foods.

properties

IUPAC Name

2-ethenyl-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-3-7-5-8-4-6(2)9-7/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXOOWGVLDEHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930406
Record name 2-Ethenyl-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethenyl-6-methylpyrazine

CAS RN

13925-09-2
Record name 2-Ethenyl-6-methylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13925-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethenyl-6-methylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethenyl-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
L Lojzova, K Riddellova, J Hajslova, J Zrostlikova… - Analytica chimica …, 2009 - Elsevier
Several methods have been developed for the analysis of substituted pyrazines and related substances in potato chips. Following separation/detection approaches (all employing head-…
Number of citations: 52 www.sciencedirect.com
M Shimoda, H Shiratsuchi, Y Nakada… - Journal of Agricultural …, 1996 - ACS Publications
Voltile flavor compounds in sesame seed oil were investigated. Commercially processed sesame seed oil was steam distilled under reduced pressure, and volatiles from the distillate …
Number of citations: 120 pubs.acs.org
이서남 - 2007 - dspace.ewha.ac.kr
… 전체 모델 시스템 중에서 2-ethenyl-6-methylpyrazine, 2,5-dimethyl-3-ethylpyrazine, 1-methyl-… Maillard-type volatile components, such as 2-ethenyl-6-methylpyrazine, 2,5-dimethyl-3-…
Number of citations: 0 dspace.ewha.ac.kr
H Kim, WJ Cho, EJ Jeong, YJ Cha - 한국식품영양과학회학술대회발표집, 2005 - dbpia.co.kr
… baked potato-like odor in EHS were determined as six volatiles such as 2-ethyl-6-methylpyrazine, 2-ethyl-5-methylpyrazine, 2-ethyl-3,5-dimethylpyrazine, 2-ethenyl-6-methylpyrazine, 2-…
Number of citations: 2 www.dbpia.co.kr
F Wang, H Shen, T Liu, X Yang, Y Yang, Y Guo - 2021 - search.proquest.com
… -2,5-dimethylpyrazine, 2-methyl-6-propylpyrazine, 2-ethyl-6-methylpyrazine, 2,5-diethyl-3-propylpyrazine, 3,5-diethyl-2-methylpyrazine, ethenylpyrazine and 2-ethenyl6-methylpyrazine …
Number of citations: 0 search.proquest.com
Q Li, HH Zhang, IP Claver, KX Zhu… - … Journal of Food …, 2011 - Wiley Online Library
… 2-Acetylpyrrole and 2-ethenyl-6-methylpyrazine were only found in boiled soup, and 2-ethenyl-6-methylpyrazine was not mentioned in previous mushroom products. The alkylpyrazines …
Number of citations: 99 ifst.onlinelibrary.wiley.com
AD Beal, DS Mottram - Journal of Agricultural and Food Chemistry, 1994 - ACS Publications
The volatiles from malt, sampled at stages during roasting, were examined by GC odor-port evaluation and by GC-MS. The technique of odor dilution was applied to volatile extracts …
Number of citations: 124 pubs.acs.org
B Payet, ASC Sing, J Smadja - EFFoST Valence 2005, 2005 - hal.univ-reunion.fr
Molasses are produced together with granulated sugar. Three kinds of molasses are obtained during fractional crystallization : A, B, C molasses issued respectively from the first, the …
Number of citations: 4 hal.univ-reunion.fr
Z Du, RA Clery, CJ Hammond - Journal of agricultural and food …, 2008 - ACS Publications
A detailed investigation of the basic fraction of a CO 2 extract of ambrette seeds (Abelmoschus moschatus) revealed a total of 58 nitrogen-containing compounds. The identification of …
Number of citations: 26 pubs.acs.org
S Ma, Z Shang, J Chen, Y Shen, Z Li, D Huang, H Luo - Lwt, 2022 - Elsevier
… , whereas 2-ethenyl-6-methylpyrazine and phenethyl alcohol … positively correlated with 2-ethenyl-6-methylpyrazine. Moreover… In addition, 2-ethenyl-6-methylpyrazine was significantly …
Number of citations: 17 www.sciencedirect.com

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